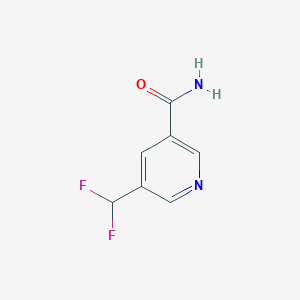
5-(Difluoromethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)pyridine-3-carboxamide is a chemical compound that has garnered significant interest in various fields of research, including medicinal chemistry and agricultural chemistry. The incorporation of the difluoromethyl group into the pyridine ring enhances the compound’s biological and physiological activity by improving its lipophilicity, bioavailability, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-(Difluoromethyl)pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by metals such as palladium or copper, which facilitate the formation of the difluoromethyl group on the pyridine ring . Another approach involves the use of oxazino pyridine intermediates, which can be transformed into the desired compound through a radical process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-catalyzed cross-coupling reactions and late-stage functionalization techniques allows for the rapid and scalable production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyridine derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include difluoromethylated pyridine derivatives, reduced carboxamide compounds, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of pathogens by interfering with essential enzymes or metabolic pathways. In medicinal applications, it may act as a prodrug that is activated by specific enzymes within the target organism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)pyridine: A related compound with similar difluoromethylation but different functional groups.
2,3-Dichloro-5-trifluoromethylpyridine: Another compound with a trifluoromethyl group instead of a difluoromethyl group.
Pyridine-3-carboxamide analogs: Compounds with similar pyridine and carboxamide structures but different substituents.
Uniqueness
5-(Difluoromethyl)pyridine-3-carboxamide is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable scaffold for drug discovery and other applications .
Eigenschaften
Molekularformel |
C7H6F2N2O |
|---|---|
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
5-(difluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F2N2O/c8-6(9)4-1-5(7(10)12)3-11-2-4/h1-3,6H,(H2,10,12) |
InChI-Schlüssel |
XDCNDDSQOWNEQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1C(=O)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


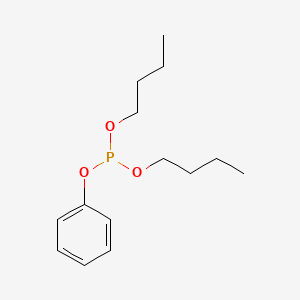
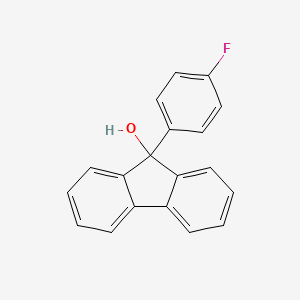
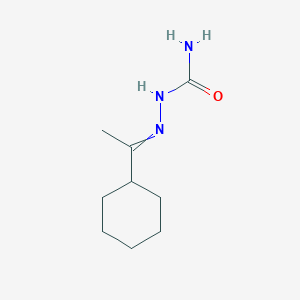
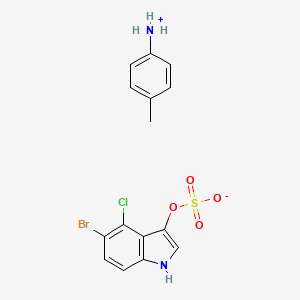
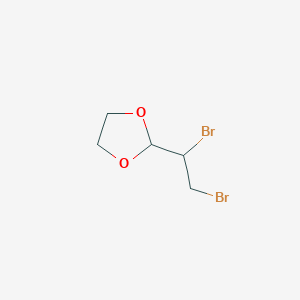
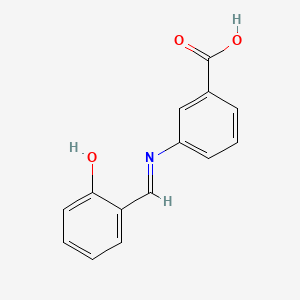
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)


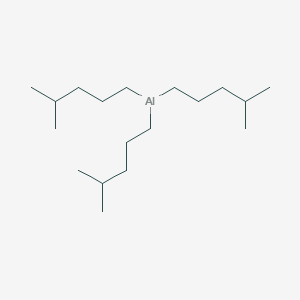
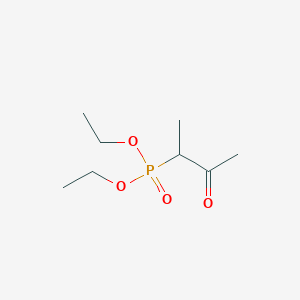
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)


